[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
CAS No.: 1082387-98-1
Cat. No.: VC2617773
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082387-98-1 |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 4-(hydroxymethyl)-3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C12H14N2OS/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-13-12(14)16/h2-6,15H,7-8H2,1H3,(H,13,16) |
| Standard InChI Key | UIPANRBZYXMECB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=CNC2=S)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=CNC2=S)CO |
Introduction
Chemical Properties and Structural Characteristics
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is characterized by its distinctive molecular structure that combines several functional groups with potential for diverse chemical interactions. The compound features an imidazole ring substituted with a mercapto group at position 2, a 4-methylbenzyl group at position 1, and a hydroxymethyl group at position 5.
Basic Physicochemical Properties
The basic physicochemical properties of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1082387-98-1 |
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| Physical State | Solid |
| Standard Purity | Min. 95% |
The compound contains an imidazole heterocycle which contributes to its basicity, while the mercapto group provides potential for redox reactions and metal coordination. The hydroxymethyl group offers hydrogen bonding capacity and potential for further functionalization. The presence of the 4-methylbenzyl group adds lipophilicity to the molecule, potentially influencing its solubility and biological membrane permeability.
Structural Comparison with Related Compounds
When compared to structurally related compounds, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol demonstrates distinct characteristics owing to the specific substitution pattern. For instance, the compound can be compared with [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol, which differs only in the para-substituent on the benzyl group (methoxy vs. methyl) .
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol | C₁₂H₁₄N₂OS | 234.32 g/mol | 4-methyl on benzyl group |
| [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol | C₁₂H₁₄N₂O₂S | 250.32 g/mol | 4-methoxy on benzyl group |
| (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol | C₅H₈N₂OS | 144.19 g/mol | Methyl instead of benzyl group |
| (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol | C₇H₁₂N₂OS | 172.25 g/mol | Propyl instead of benzyl group |
The substitution pattern significantly influences physicochemical properties, including solubility, lipophilicity, and potential biological interactions .
Synthesis Methods
The synthesis of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol typically involves a nucleophilic substitution reaction between appropriate precursors. Several synthetic approaches have been reported in the literature, with variations depending on the desired scale and purity.
Nucleophilic Substitution Approach
The most common synthetic route involves a nucleophilic substitution reaction between 4-methylbenzyl chloride and 2-mercaptoimidazole under basic conditions. The reaction is typically facilitated by bases such as sodium hydroxide or potassium carbonate.
The general reaction scheme can be represented as:
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Reaction of 2-mercaptoimidazole with a base (NaOH or K₂CO₃)
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Nucleophilic attack of the deprotonated mercaptoimidazole on 4-methylbenzyl chloride
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Formation of the benzylated product
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Hydroxymethylation at position 5
Alternative Synthetic Approach
An alternative approach, similar to that used for related compounds, involves the reaction of benzylamine, dihydroxyacetone, and potassium thiocyanate to form the imidazole ring with the appropriate substitution pattern. This method has been employed for the synthesis of structurally similar imidazole-based derivatives .
The reaction typically proceeds under the following conditions:
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Condensation of benzylamine with dihydroxyacetone
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Cyclization with potassium thiocyanate
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Subsequent modification to introduce the hydroxymethyl group at position 5
Purification Techniques
Purification of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is typically achieved through recrystallization or chromatographic techniques. Common recrystallization solvents include ethanol, methanol, or acetone/hexane mixtures. Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients) can also be employed for higher purity requirements.
Biological Activities and Applications
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol and its structural analogs have demonstrated various biological activities, making them valuable scaffolds for potential therapeutic development.
Enzyme Inhibition Properties
Mercapto-imidazole derivatives have demonstrated ability to inhibit various enzymes, particularly those containing metal ions at their active sites. The mercapto group can coordinate with metal ions, such as copper, zinc, or iron, thereby interfering with enzyme function. Specifically, compounds like [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol may inhibit copper-containing enzymes such as tyrosinase, which is involved in melanin production .
Structure-Activity Relationships
Understanding the structure-activity relationships of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol and related compounds is crucial for rational design of derivatives with enhanced properties.
Effect of Benzyl Substitution
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The methyl substituent on the benzyl group affects lipophilicity, potentially enhancing membrane permeability
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Variations in the para-substituent (e.g., methyl vs. methoxy vs. fluoro) can modulate biological activity
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The benzyl group provides potential for π-π interactions with aromatic amino acid residues in proteins
Role of the Mercapto Group
The mercapto group at position 2 is a critical feature for several biological activities:
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Metal coordination - enables binding to metal-containing enzymes
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Nucleophilicity - allows for reaction with electrophilic centers in biomolecules
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Redox properties - contributes to antioxidant potential
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Hydrogen bonding - participates in intermolecular interactions
Importance of the Hydroxymethyl Group
The hydroxymethyl substitution at position 5 provides:
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Increased water solubility compared to non-hydroxylated analogs
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Additional hydrogen bonding capacity for target interactions
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Potential for further functionalization to modify properties
Synthetic Applications and Derivatives
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol serves as a valuable building block for the synthesis of more complex compounds with potential applications in medicinal chemistry.
Development of Chalcone Derivatives
Recent research has explored the synthesis of chalcone derivatives based on mercapto-imidazole scaffolds similar to [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol. These derivatives have shown promising antibacterial and antifungal activities, with some compounds exhibiting notable efficacy against various bacterial strains .
The synthetic pathway typically involves:
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Alkylation of the mercapto group
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Oxidation of the hydroxymethyl group to aldehyde
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Claisen-Schmidt condensation with appropriate acetophenones
Comparative Analysis with Similar Compounds
A comparative analysis of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol with structurally related compounds provides valuable insights into structure-property relationships.
Physicochemical Property Comparison
Table 3 presents a comparison of predicted physicochemical properties for [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol and related compounds.
| Compound | Predicted Boiling Point | Predicted Density | Predicted LogP |
|---|---|---|---|
| [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol | ~350°C | ~1.3 g/cm³ | ~1.5-2.0 |
| (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol | 258.9±32.0°C | 1.39±0.1 g/cm³ | Lower than target compound |
| (4-methyl-1H-imidazol-5-yl)methanol | 389.1±27.0°C | 1.2±0.1 g/cm³ | Lower than target compound |
These differences in physicochemical properties influence the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles .
Reactivity Comparison
The reactivity of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol can be compared with related compounds:
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The mercapto group in [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is more sterically hindered compared to smaller analogs, potentially affecting its reactivity toward electrophiles
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The benzyl group influences the electronic properties of the imidazole ring, affecting its basicity and reactivity
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The hydroxymethyl group's reactivity is generally similar across these compounds, allowing for similar functionalization strategies
Current Research and Future Perspectives
Research involving [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol and structurally related compounds continues to expand, with several promising directions emerging.
Recent Research Findings
Recent studies have explored the potential of mercapto-imidazole derivatives as:
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Antimicrobial agents - addressing the growing challenge of antibiotic resistance
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Antioxidants - combating oxidative stress-related conditions
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Enzyme inhibitors - modulating the activity of therapeutically relevant targets
Future Research Directions
Future research involving [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol may focus on:
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Exploring structure-activity relationships through systematic modification of the benzyl substituent
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Investigating potential applications in material science, such as metal coordination polymers
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Developing more efficient synthetic routes for large-scale production
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Further characterization of biological activities against specific targets
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Computational studies to predict interactions with biological macromolecules
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